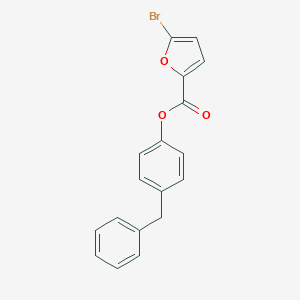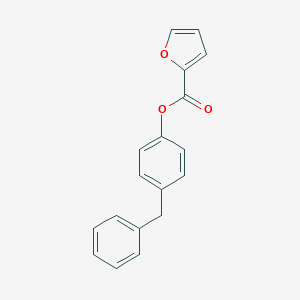![molecular formula C27H16Cl4N2O4 B339925 N-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-2-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)PROPANAMIDE](/img/structure/B339925.png)
N-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-2-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)PROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-2-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)PROPANAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a naphthyloxy group, a phenyl ring, and a tetrachloroisoindoline moiety, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-2-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)PROPANAMIDE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Naphthyloxy Intermediate: This step involves the reaction of naphthol with a suitable halogenated phenyl compound under basic conditions to form the naphthyloxy intermediate.
Introduction of the Tetrachloroisoindoline Moiety: The naphthyloxy intermediate is then reacted with tetrachlorophthalic anhydride in the presence of a suitable catalyst to introduce the tetrachloroisoindoline moiety.
Formation of the Final Compound: The final step involves the reaction of the intermediate with a suitable amine under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-2-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one or more substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated solvents, strong bases or acids
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-2-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-2-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1-naphthyloxy)phenyl]-2,6-piperidinedione
- (4,5,6,7-Tetrachloro-1,3-dioxo-1,3-2H-isoindol-2-yl)-acetic acid isobutyl ester
Uniqueness
N-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-2-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)PROPANAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H16Cl4N2O4 |
|---|---|
Molecular Weight |
574.2 g/mol |
IUPAC Name |
N-(4-naphthalen-1-yloxyphenyl)-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C27H16Cl4N2O4/c1-13(33-26(35)19-20(27(33)36)22(29)24(31)23(30)21(19)28)25(34)32-15-9-11-16(12-10-15)37-18-8-4-6-14-5-2-3-7-17(14)18/h2-13H,1H3,(H,32,34) |
InChI Key |
AEILBXHSFQWBLI-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC2=CC=CC3=CC=CC=C32)N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC2=CC=CC3=CC=CC=C32)N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({4-[(3,5-Dimethylanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B339842.png)
![2-({3-[(2,4-Dimethoxyanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B339843.png)
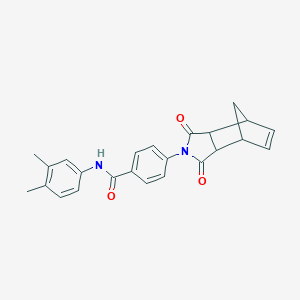
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 2-chlorobenzoate](/img/structure/B339852.png)
![2-(4-bromophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B339853.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-methylpentanoate](/img/structure/B339854.png)
![N-[4-(2,4-dichlorophenoxy)phenyl]-4-(1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxamide](/img/structure/B339858.png)
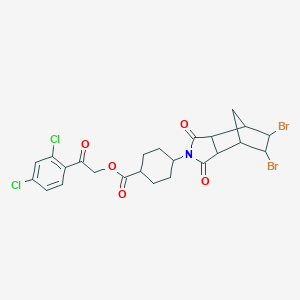
![2-(4-Bromophenyl)-2-oxoethyl 1,3-dioxo-2-[3-(2-quinoxalinyl)phenyl]-5-isoindolinecarboxylate](/img/structure/B339862.png)
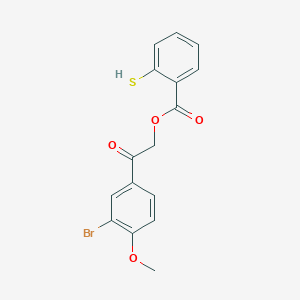
![3-[2-Chloro-5-(2,3-dicyanophenoxy)phenoxy]phthalonitrile](/img/structure/B339865.png)

